Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-
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Overview
Description
N,N-Dimethyl-5-(piperidine-1-sulfonyl)naphthalen-1-amine: is a chemical compound with the molecular formula C16H21N3O2S and a molecular weight of 319.43 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with a piperidine-1-sulfonyl group and a dimethylamine group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5-(piperidine-1-sulfonyl)naphthalen-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives and piperidine.
Sulfonylation: The naphthalene derivative undergoes sulfonylation with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine.
Dimethylation: The resulting intermediate is then subjected to dimethylation using dimethylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-5-(piperidine-1-sulfonyl)naphthalen-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
N,N-Dimethyl-5-(piperidine-1-sulfonyl)naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-(piperidine-1-sulfonyl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- N,N-Dimethyl-5-(piperazin-1-ylsulfonyl)naphthalen-1-amine
- N,N-Dimethyl-5-(morpholin-1-ylsulfonyl)naphthalen-1-amine
- N,N-Dimethyl-5-(pyrrolidin-1-ylsulfonyl)naphthalen-1-amine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the naphthalene ring (piperidine, piperazine, morpholine, pyrrolidine).
- Chemical Properties: These structural variations lead to differences in chemical reactivity, solubility, and stability.
- Applications: While all these compounds have similar applications in research, their specific uses may vary based on their unique properties .
Properties
CAS No. |
6071-68-7 |
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Molecular Formula |
C17H22N2O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N,N-dimethyl-5-piperidin-1-ylsulfonylnaphthalen-1-amine |
InChI |
InChI=1S/C17H22N2O2S/c1-18(2)16-10-6-9-15-14(16)8-7-11-17(15)22(20,21)19-12-4-3-5-13-19/h6-11H,3-5,12-13H2,1-2H3 |
InChI Key |
IRHRWFMGWZOGDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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